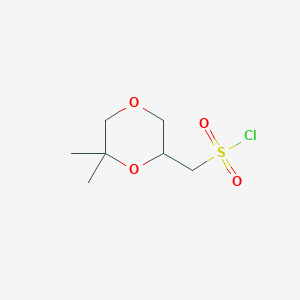

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2138584-95-7 . It has a molecular weight of 228.7 and its IUPAC name is (6,6-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13ClO4S/c1-7(2)5-11-3-6(12-7)4-13(8,9)10/h6H,3-5H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a storage temperature of -10 degrees Celsius .Applications De Recherche Scientifique

Chemical Transformations and Synthesis

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride plays a significant role in chemical synthesis, showcasing its versatility in forming complex molecules. For instance, it has been utilized in the addition of methanesulfenyl chloride to specific dioxan derivatives, leading to a variety of products through substitution reactions. These processes highlight its utility in creating compounds with potential applications in material science and pharmaceuticals (Yoshimura et al., 1974). Moreover, it has been effective in the selective chlorination of pentitols, transforming unprotected d-arabinitol into its 1,5-dichloro derivative, which emphasizes its role in the modification of sugars for various applications (Benazza et al., 1991).

Catalysis and Chemical Reactions

In catalysis, (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride contributes to the development of new reaction pathways. A notable application is its involvement in the sulfenyletherification of unsaturated alcohols, where it acts as a precursor in the generation of methanesulfenyl chloride under specific conditions. This process underscores its utility in synthesizing sulfenylated ethers, which are valuable in pharmaceutical and material sciences (Gao et al., 2018).

Protective Groups in Organic Synthesis

It also finds application as a protective group for amines in organic synthesis. The introduction of a 2-(1,3-dioxan-2-yl)ethylsulfonyl group demonstrates its importance in the temporary modification of amines, enabling selective reactions that would otherwise be challenging. This capability is crucial for the stepwise construction of complex organic molecules, particularly in the synthesis of pharmaceuticals and biologically active compounds (Sakamoto et al., 2006).

Atmospheric Chemistry and Environmental Science

Beyond synthetic chemistry, (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is relevant in environmental science, particularly in the study of atmospheric chemistry. It serves as a marker for understanding the transformation of sulfur-containing compounds in the atmosphere, offering insights into the biogeochemical cycling of sulfur and its implications for climate modeling (Kelly & Murrell, 1999).

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

Propriétés

IUPAC Name |

(6,6-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-7(2)5-11-3-6(12-7)4-13(8,9)10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPWFZMMEJJFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(O1)CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755995.png)

![N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride](/img/structure/B2755998.png)

![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2755999.png)

![5,6-dichloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2756005.png)

![7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2756012.png)

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2756013.png)